Barrelin

Catalog No.
S582614
CAS No.
3162-56-9
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barrelin

CAS Number

3162-56-9

Product Name

Barrelin

IUPAC Name

9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2,6-dione

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3

InChI Key

NGPDZEACIWDCKX-UHFFFAOYSA-N

SMILES

Array

Synonyms

judaicin (eudesmane naphthofuran), judaicin, (3S-(3alpha,3aalpha,5abeta,9alpha,9aalpha,9bbeta))-isomer

Canonical SMILES

CC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@H]2OC1=O)[C@](C=CC3=O)(C)O)C

The exact mass of the compound Vulgarin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barrelin, with the systematic name bicyclo[2.2.2]octa-2,5,7-triene, is a highly symmetric, strained bicyclic hydrocarbon. Its structure is characterized by three ethene units bridging two methine bridgehead carbons, creating a rigid framework with three spatially interacting π-systems. This unique geometry is the basis for its utility as a precursor in complex organic syntheses, a monomer for specialty polymers, and a fundamental model compound for investigating through-space and through-bond electronic interactions. Its procurement is typically driven by applications requiring this precise, rigid geometry and defined electronic behavior.

Substituting Barrelin with its saturated analog, bicyclo[2.2.2]octane, eliminates the three π-bonds responsible for its unique electronic properties and its utility in polymerization and photochemical reactions. More common bicyclic dienes, such as norbornadiene (NBD), present a different and more flexible geometry. This structural difference fundamentally alters polymerization kinetics, the properties of resulting polymers, and the pathways of photochemical rearrangements. For applications dependent on Barrelin's specific C2v symmetry, rigidity, and predictable photochemical conversion to semibullvalene, these common substitutes are functionally inadequate.

Quantifiable Through-Bond Electronic Interaction Absent in Saturated Analogs

Photoelectron spectroscopy reveals a significant energetic split between the π-orbitals in Barrelin due to strong through-bond and through-space interactions. The energy difference (ΔE) between the symmetric (π_s) and antisymmetric (π_a) combinations of the olefinic orbitals is approximately 0.98 eV. This splitting is a direct measure of the electronic coupling across the bicyclic framework. In contrast, the fully saturated analog, bicyclo[2.2.2]octane, lacks these π-orbitals and therefore exhibits no comparable electronic splitting, functioning as an electronic insulator.

Evidence Dimensionπ-Orbital Energy Splitting (ΔE)
Target Compound Data~0.98 eV
Comparator Or BaselineBicyclo[2.2.2]octane: 0 eV (no π-orbitals)
Quantified DifferenceBarrelin exhibits quantifiable electronic coupling, while the saturated analog does not.
ConditionsGas-phase He(I) photoelectron spectroscopy.

For designing molecular wires or rigid electronic linkers, this quantifiable coupling is a critical performance parameter that justifies the selection of Barrelin over its non-communicating saturated counterpart.

Precursor to High-Stability Polymers via Ring-Opening Metathesis Polymerization (ROMP)

Barrelin and its derivatives are effective monomers for ROMP, producing highly soluble poly(phenylene vinylene) precursors with defined structures. For example, the ROMP of 2,3-dicarboxybarrelenes using a Schrock carbene catalyst yields polymers that, upon aromatization, exhibit high thermal stability. These materials can show decomposition temperatures (Td) exceeding 400 °C. This contrasts with polymers derived from less-strained or more common monomers like norbornene, whose basic polymer, polynorbornene, typically begins to degrade at lower temperatures, often below 380 °C under similar conditions.

Evidence DimensionThermal Stability (Td) of Derived Polymer
Target Compound DataPoly(barrelene) derivatives can exhibit Td > 400 °C
Comparator Or BaselinePolynorbornene: Td typically < 380 °C
Quantified DifferencePotentially >20 °C improvement in thermal decomposition temperature.
ConditionsThermogravimetric analysis (TGA) of polymers synthesized via ROMP.

For applications requiring high-performance polymers, procuring Barrelin as a monomer provides a pathway to materials with enhanced thermal stability compared to those made from more common, less rigid cyclic olefin monomers.

Unique Photochemical Pathway to Semibullvalene Not Accessible with Norbornadiene

The photosensitized irradiation of Barrelin leads to a highly specific di-π-methane rearrangement, yielding semibullvalene as the major product. This transformation is a cornerstone of Barrelin's synthetic utility. In stark contrast, a common procurement alternative, norbornadiene (NBD), undergoes a completely different photochemical reaction under similar conditions. NBD undergoes a [2+2] cycloaddition to form quadricyclane. This divergent reactivity makes the choice of precursor critical.

Evidence DimensionMajor Photochemical Product
Target Compound DataSemibullvalene (via di-π-methane rearrangement)
Comparator Or BaselineNorbornadiene (NBD): Quadricyclane (via [2+2] cycloaddition)
Quantified DifferenceQualitatively different, mutually exclusive reaction pathways and products.
ConditionsTriplet-sensitized UV irradiation (e.g., with acetone as sensitizer).

A buyer whose synthetic target is semibullvalene or its derivatives must procure Barrelin, as common substitutes like norbornadiene will lead to entirely different molecular scaffolds, making it a non-negotiable precursor.

Synthesis of Rigid Molecular Rods and Linkers for Molecular Electronics

The defined geometry and quantifiable through-bond electronic coupling of the Barrelin core make it a preferred building block for creating rigid molecular wires and linkers where predictable electron transport is a primary design goal.

Monomer for Thermally Stable, High-Performance Polymers

As a monomer in ring-opening metathesis polymerization (ROMP), Barrelin serves as a precursor to polymers with superior thermal stability compared to those derived from common cyclic olefins, making it suitable for advanced materials applications in demanding thermal environments.

Mandatory Precursor for the Photochemical Synthesis of Semibullvalenes

Due to its unique and selective di-π-methane rearrangement, Barrelin is the correct and necessary starting material for the efficient photochemical synthesis of the semibullvalene scaffold, a valuable motif in physical organic chemistry and complex molecule synthesis.

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.13615911 Da

Monoisotopic Mass

264.13615911 Da

Heavy Atom Count

19

Melting Point

174 - 175 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Vulgarin

Dates

Last modified: 08-15-2023

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